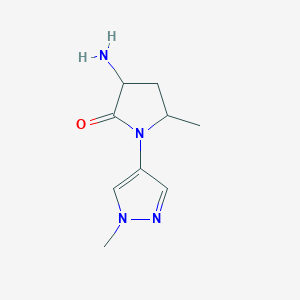

3-amino-5-metil-1-(1-metil-1H-pirazol-4-il)pirrolidin-2-ona

Descripción general

Descripción

“3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one” is a chemical compound with the CAS Number: 1354949-34-0. It has a molecular weight of 194.24 . The compound is stored at room temperature and has a physical form of oil .

Molecular Structure Analysis

The molecular structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The Inchi Code for “3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one” is 1S/C9H14N4O/c1-6-3-8 (10)9 (14)13 (6)7-4-11-12 (2)5-7/h4-6,8H,3,10H2,1-2H3 .Physical And Chemical Properties Analysis

The compound “3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one” is an oil at room temperature . More specific physical and chemical properties are not provided in the retrieved sources.Aplicaciones Científicas De Investigación

Actividad antiviral

El compuesto ha mostrado promesa en la investigación antiviral. Se ha informado que los derivados del indol, que comparten una estructura similar a nuestro compuesto de interés, exhiben actividad inhibitoria contra la influenza A y otros virus . Esto sugiere que la 3-amino-5-metil-1-(1-metil-1H-pirazol-4-il)pirrolidin-2-ona podría ser un andamiaje valioso para desarrollar nuevos agentes antivirales.

Propiedades antiinflamatorias y analgésicas

Se ha encontrado que los derivados del indol poseen actividades antiinflamatorias y analgésicas . Dada la similitud estructural, es plausible que nuestro compuesto también se pueda explorar por su potencial para reducir la inflamación y aliviar el dolor.

Potencial anticancerígeno

Los compuestos con una base de indol se han asociado con propiedades proapoptóticas, que son cruciales en las estrategias de tratamiento del cáncer . La capacidad de inducir apoptosis en las células cancerosas hace que la this compound sea un candidato para futuras investigaciones en oncología.

Eficacia antimicrobiana

La parte indol es conocida por sus propiedades antimicrobianas, que podrían extenderse a nuestro compuesto . Su aplicación en el desarrollo de nuevos agentes antimicrobianos, especialmente contra cepas resistentes, es un campo de interés significativo.

Actividad antidiabética

La investigación sobre derivados del indol ha revelado su potencial en el manejo de la diabetes . Al influir en varias vías biológicas, la this compound podría investigarse por su eficacia en el tratamiento de la diabetes.

Aplicaciones antimaláricas

Los compuestos de indol han mostrado efectividad contra la malaria, que es causada por parásitos de Plasmodium . El compuesto en cuestión podría explorarse por sus propiedades antimaláricas, contribuyendo a la lucha contra esta enfermedad potencialmente mortal.

Actividad anticolinesterasa

Esta actividad es crucial en el tratamiento de enfermedades como el Alzheimer. Los derivados del indol se han destacado por sus efectos anticolinesterasa, lo que podría convertir a nuestro compuesto en un posible agente terapéutico en la investigación de enfermedades neurodegenerativas .

Propiedades antioxidantes

La capacidad de actuar como antioxidante es otra propiedad valiosa de los derivados del indol . Esto sugiere que la this compound podría ser beneficiosa para combatir los trastornos relacionados con el estrés oxidativo.

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s worth noting that pyrazole-bearing compounds, which this molecule is a part of, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in a way that inhibits the growth of certain pathogens . For instance, one study showed that a pyrazole derivative displayed superior antipromastigote activity, which was justified by a molecular docking study conducted on Lm-PTR1 .

Biochemical Pathways

It’s known that pyrazole derivatives can affect various biochemical pathways, leading to their antileishmanial and antimalarial effects .

Result of Action

It’s known that pyrazole derivatives can have potent antileishmanial and antimalarial activities .

Análisis Bioquímico

Biochemical Properties

3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as kinases and phosphatases, which are crucial for regulating cellular signaling pathways . The interactions between 3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one and these enzymes can lead to changes in their activity, thereby influencing various biochemical processes.

Cellular Effects

The effects of 3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of key signaling molecules, leading to alterations in cell function. Additionally, 3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one can affect the expression of specific genes, thereby impacting cellular responses to various stimuli.

Molecular Mechanism

At the molecular level, 3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one exerts its effects through binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity . Such interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function. The precise binding interactions and the resulting biochemical changes are critical for understanding the molecular mechanism of 3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its stability and activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have indicated that 3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one can have sustained effects on cellular function, although its activity may decrease over time due to degradation.

Dosage Effects in Animal Models

The effects of 3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one vary with different dosages in animal models. At lower doses, this compound can modulate biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including alterations in cellular metabolism and function. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of 3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one.

Metabolic Pathways

3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one is involved in various metabolic pathways. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities . The interactions with metabolic enzymes can influence the overall metabolic flux and the levels of specific metabolites, thereby affecting cellular function.

Transport and Distribution

Within cells and tissues, 3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function. Understanding the transport and distribution mechanisms is essential for optimizing the use of this compound in biochemical research.

Subcellular Localization

The subcellular localization of 3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization within subcellular structures can influence the interactions with biomolecules and the resulting biochemical effects.

Propiedades

IUPAC Name |

3-amino-5-methyl-1-(1-methylpyrazol-4-yl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-6-3-8(10)9(14)13(6)7-4-11-12(2)5-7/h4-6,8H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSKUALHJMUVSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(=O)N1C2=CN(N=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1354949-34-0 | |

| Record name | 3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1374368.png)

![Tert-Butyl 4-Oxo-8-Oxa-3,10-Diazabicyclo[4.3.1]Decane-10-Carboxylate](/img/structure/B1374384.png)

![4-Bromo-9,9'-spirobi[fluorene]](/img/structure/B1374387.png)

![9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one](/img/structure/B1374390.png)